1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole
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Overview
Description
1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and pyrazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both benzotriazole and pyrazole moieties endows it with unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole typically involves the reaction of 4-nitro-1-phenylpyrazole with benzotriazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis while ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring acts as a leaving group. Common reagents include alkyl halides and acyl chlorides.
Oxidation: The phenylpyrazole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(4-amino-1-phenylpyrazol-3-yl)benzotriazole .
Scientific Research Applications
1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.
Material Science: The compound is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Chemical Biology: It serves as a probe in studying enzyme interactions and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole involves its interaction with various molecular targets. The benzotriazole moiety can form strong non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. This allows the compound to inhibit enzyme activity or modulate receptor function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
1-(4-Nitro-1-phenylpyrazol-3-yl)benzotriazole can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1H-pyrazole: Lacks the benzotriazole moiety, resulting in different chemical properties and biological activities.
1-Phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitro group, leading to different reactivity and applications.
1H-Benzotriazole: The parent compound of the benzotriazole moiety, widely used as a corrosion inhibitor and in material science
Properties
IUPAC Name |
1-(4-nitro-1-phenylpyrazol-3-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c22-21(23)14-10-19(11-6-2-1-3-7-11)17-15(14)20-13-9-5-4-8-12(13)16-18-20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGVVUAUWAILBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N3C4=CC=CC=C4N=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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